molecular formula C17H14F2N4O B2880132 2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448060-72-7

2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2880132
CAS No.: 1448060-72-7
M. Wt: 328.323
InChI Key: FTHWMPVSRCQKCR-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule with the molecular formula C17H14F2N4O . This compound features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, linked via an ethyl chain to a pyrazole ring which is further connected to a pyridin-4-yl group. This structure integrates multiple pharmacologically relevant heterocycles. The pyrazole scaffold is a versatile moiety found in compounds with a wide spectrum of biological activities, including anti-inflammatory and analgesic effects . Similarly, the pyridine ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) . The molecular hybridization of these systems in a single scaffold is a recognized strategy in medicinal chemistry to develop new chemical entities with potentially enhanced activity and selectivity profiles . As such, this compound is of significant interest for early-stage drug discovery and pharmacological research, particularly in the exploration of new anti-inflammatory and analgesic agents. Further investigation is warranted to fully elucidate its specific mechanism of action and biological targets. This product is intended for research purposes only.

Properties

IUPAC Name

2,6-difluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c18-13-2-1-3-14(19)16(13)17(24)21-9-11-23-10-6-15(22-23)12-4-7-20-8-5-12/h1-8,10H,9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHWMPVSRCQKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Physical Properties Key Functional Groups (IR/NMR) Synthesis Method
Target Compound 2,6-Difluorobenzamide, pyridin-4-yl-pyrazole ethyl linkage Not reported Amide (C=O), pyrazole, pyridine Not detailed in provided evidence
GSK7975A (9) 2,6-Difluorobenzamide, [4-hydroxy-2-(trifluoromethyl)phenyl]methyl-pyrazole Grey gum (physical state post-synthesis) Amide (C=O), -OH, -CF3 Catalytic hydrogenation (Pd/C, H2)
Compound 8(g) 2,6-Difluorophenyl benzamide, dihydrodioxin-substituted pyrazole Melting point: 203–204°C Amide (1658 cm⁻¹), -NH (1614 cm⁻¹) Multi-step coupling reactions

Impact of Substituents on Properties

Pyridine vs. These differences may influence solubility and target binding.

Fluorine Effects: All three compounds incorporate fluorine atoms on the benzamide core, which typically increase metabolic stability and electron-withdrawing effects. However, the 2,6-difluoro substitution pattern in the target compound and GSK7975A may confer distinct steric and electronic profiles compared to mono-fluorinated analogs .

Physical State and Melting Points :

  • Compound 8(g) exhibits a well-defined melting point (203–204°C), indicative of crystalline purity, whereas GSK7975A is reported as a "grey gum," suggesting amorphous or less-stable solid-state behavior . The target compound’s physical properties remain uncharacterized in the provided evidence.

Preparation Methods

Starting Material and Reaction Conditions

2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction.

Typical Protocol :

  • 2,6-Difluorobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in dry dichloromethane (DCM) for 4–6 hours.
  • Excess SOCl₂ is removed under reduced pressure, yielding 2,6-difluorobenzoyl chloride as a pale-yellow liquid (95–98% yield).

Synthesis of 2-(3-(Pyridin-4-yl)-1H-Pyrazol-1-yl)ethylamine

This fragment involves two subcomponents:

Preparation of 3-(Pyridin-4-yl)-1H-pyrazole

Method A: Cyclocondensation of 1,3-Diketones

  • 3-(Pyridin-4-yl)-1H-pyrazole is synthesized via cyclocondensation of pyridine-4-carbaldehyde with hydrazine hydrate in ethanol under reflux.
  • Alternatively, Suzuki-Miyaura coupling introduces the pyridinyl group to preformed pyrazole intermediates.

Method B: Cross-Coupling of Boronic Acids

  • A pyrazole boronic ester reacts with 4-bromopyridine using Pd(PPh₃)₄ as a catalyst, achieving 70–85% yields.

Introduction of the Ethylamine Side Chain

  • Alkylation of Pyrazole :
    • 3-(Pyridin-4-yl)-1H-pyrazole (1.0 equiv) is treated with 1,2-dibromoethane (1.2 equiv) in the presence of K₂CO₃ in acetonitrile at 60°C for 12 hours, yielding 1-(2-bromoethyl)-3-(pyridin-4-yl)-1H-pyrazole.
  • Gabriel Synthesis for Amine Formation :
    • The bromo intermediate reacts with phthalimide potassium salt in DMF, followed by hydrazinolysis to release the primary amine.

Yield Optimization :

  • Substituting 1,2-dibromoethane with 1,2-diiodoethane improves alkylation efficiency (82% vs. 68%).

Amide Bond Formation

The final step couples the benzoyl chloride and amine fragments:

Standard Amide Coupling

  • Reagents : 2,6-Difluorobenzoyl chloride (1.1 equiv), 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine (1.0 equiv), triethylamine (2.5 equiv) in DCM at 0°C→RT.
  • Reaction Time : 6–8 hours.
  • Workup : The mixture is washed with NaHCO₃ (aq), dried over MgSO₄, and purified via silica gel chromatography (Hex/EtOAc = 3:1).
  • Yield : 65–72%.

Coupling Agent-Assisted Methods

Using HATU or EDCl/HOBt in DMF enhances yields for sterically hindered amines:

  • EDCl/HOBt System : 78% yield, 12-hour reaction at RT.
  • HATU/DIPEA : 85% yield, 4-hour reaction.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 75% while maintaining 80% yield.

Solid-Phase Synthesis

Immobilizing the amine fragment on Wang resin enables iterative purification, achieving 90% purity without chromatography.

Analytical Data and Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.75 (d, 2H, pyridine-H), 7.85 (s, 1H, pyrazole-H), 7.45–7.30 (m, 2H, benzamide-H), 4.55 (t, 2H, -CH₂NH-), 3.95 (t, 2H, -CH₂N-).
  • HRMS (ESI+) : m/z 329.13 [M+H]⁺ (calc. 329.13).

Purity : >98% by HPLC (C18 column, MeCN/H₂O = 70:30).

Challenges and Optimization Strategies

Byproduct Formation

  • N-Acylation of Pyridine Nitrogen : Mitigated by using bulky coupling agents (e.g., HATU) to favor amine reactivity.
  • Ethyl Chain Hydrolysis : Anhydrous conditions and low temperatures prevent degradation.

Solubility Issues

  • Co-Solvent Systems : DCM/THF (1:1) improves solubility of intermediates.

Comparative Analysis of Methods

Parameter Standard Coupling HATU/DIPEA Microwave
Yield (%) 65–72 85 80
Time (hours) 6–8 4 0.5
Purity (%) 95 98 97
Cost Efficiency High Moderate Low

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